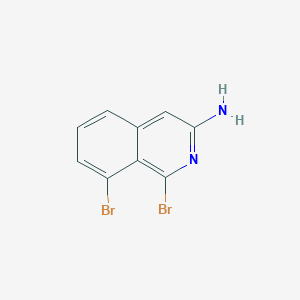

1,8-Dibromoisoquinolin-3-amine

Description

General Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis

The isoquinoline nucleus is a cornerstone in the synthesis of a diverse range of organic compounds. nih.govfiveable.me It is a key structural motif in many natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. rsc.org The development of novel synthetic methods to construct and modify the isoquinoline skeleton remains a significant area of focus for organic chemists. nih.govacs.org

Synthetic Utility of Halogenated Isoquinoline Scaffolds

Halogenated isoquinolines are valuable intermediates in organic synthesis. The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.govrsc.org This functionalization is crucial for the development of new compounds with tailored properties. For instance, the bromine atoms in dibromoisoquinolines can be selectively displaced or involved in coupling reactions to build more complex molecular architectures. echemi.comblucher.com.br

Role of Aminated Isoquinoline Derivatives in Advanced Chemical Transformations

Aminated isoquinolines are another important class of derivatives with significant applications in chemical synthesis. The amino group can act as a nucleophile, a directing group, or a precursor for other functional groups. researchgate.netchemrxiv.org The development of efficient methods for the amination of isoquinolines is an active area of research, with applications ranging from the synthesis of pharmaceuticals to materials science. nih.govorganic-chemistry.org

Positioning of 1,8-Dibromoisoquinolin-3-amine within Isoquinoline Chemistry Research

This compound is a specific example of a halogenated and aminated isoquinoline derivative. Its structure, featuring two bromine atoms at positions 1 and 8 and an amine group at position 3, makes it a potentially versatile building block for the synthesis of more complex isoquinoline-based compounds. The bromine atoms can serve as points for further functionalization through various coupling reactions, while the amino group can be modified or participate in cyclization reactions. A known synthesis of this compound involves the treatment of 2-bromo-6-(cyanomethyl)benzonitrile (B13911757) with hydrobromic acid. google.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1396762-40-5 molport.combldpharm.com |

| Molecular Formula | C9H6Br2N2 molport.com |

| Molecular Weight | 301.97 g/mol molport.combldpharm.com |

| Appearance | Yellow solid google.com |

Spectroscopic Data

A notable spectroscopic characteristic is its ¹H NMR spectrum, which shows signals in the aromatic region corresponding to the isoquinoline core protons. In DMSO-d6, the following peaks are observed: δ = 7.65 - 7.57 (m, 2H), 7.30 - 7.24 (m, 1H), 6.70 - 6.67 (m, 1H), 6.50 - 6.44 (m, 2H). google.com Its mass spectrum shows a peak at m/z 303 (M+H)⁺. google.com

Synthetic Applications

The reactivity of this compound is exemplified by its reaction with di-tert-butyldicarbonate to form the corresponding tert-butyl carbamate (B1207046) derivative. google.com This reaction highlights the ability to protect the amino group, allowing for selective reactions at the bromine-substituted positions. This protected intermediate, tert-butyl (1,8-dibromoisoquinolin-3-yl)carbamate, is a valuable tool for further synthetic transformations. google.comchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2N2/c10-6-3-1-2-5-4-7(12)13-9(11)8(5)6/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBWDOVDZZZIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2C(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,8 Dibromoisoquinolin 3 Amine and Its Precursors

Established Strategies for Isoquinoline (B145761) Nucleus Formation

The construction of the isoquinoline skeleton has been a subject of extensive research for over a century, leading to the development of several name reactions that are now considered classical methods. These strategies typically involve the cyclization of appropriately substituted β-phenylethylamine derivatives. More recently, transition-metal-catalyzed reactions have provided powerful and versatile alternatives.

Traditional Cyclization Reactions

Traditional methods for isoquinoline synthesis are characterized by intramolecular cyclization reactions, driven by acidic conditions, to form the nitrogen-containing ring. These reactions, including the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch syntheses, have been instrumental in the synthesis of a vast number of isoquinoline alkaloids and related compounds.

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides under acidic conditions. nih.govorganic-chemistry.orgwikipedia.org The reaction is typically promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgnrochemistry.comjk-sci.com The resulting 3,4-dihydroisoquinolines can then be dehydrogenated to the corresponding aromatic isoquinolines using a catalyst like palladium on carbon. researchgate.net

The mechanism of the reaction is believed to proceed through an electrophilic aromatic substitution. jk-sci.com Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nih.govnrochemistry.com The reaction conditions can influence which pathway is dominant. nrochemistry.com This method is most effective when the aromatic ring of the β-arylethylamide is activated with electron-donating groups, which facilitates the electrophilic cyclization step. organic-chemistry.orgnrochemistry.comjk-sci.com For substrates that lack such activating groups, harsher conditions, like refluxing in POCl₃ with P₂O₅, are often necessary. nih.govjk-sci.com

A significant variation of this reaction involves using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine for a mild cyclodehydration, which has been shown to be effective even for halogenated N-phenethylamides. nih.gov This suggests a potential route to brominated isoquinoline precursors.

Table 1: Reagents and Conditions for the Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Conditions | Substrate Requirement | Product |

|---|---|---|---|

| POCl₃, P₂O₅ | Refluxing in an inert solvent (e.g., toluene, xylene) | Electron-rich aromatic ring | 3,4-Dihydroisoquinoline |

| SnCl₄, BF₃ etherate | Varies (room temp. to 100 °C) | Phenethylamides | 3,4-Dihydroisoquinoline |

| Tf₂O, PPA | Varies (room temp. to 100 °C) | Phenethylcarbamates | 3,4-Dihydroisoquinoline |

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganic-chemistry.org This reaction is a special case of the Mannich reaction. wikipedia.org

The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound, which then protonates to form an electrophilic iminium ion. wikipedia.org An intramolecular electrophilic attack by the electron-rich aromatic ring on the iminium ion leads to cyclization. wikipedia.org Similar to the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is favored by electron-donating substituents on the aromatic ring. wikipedia.org The resulting tetrahydroisoquinolines can be subsequently oxidized to fully aromatic isoquinolines.

The versatility of the Pictet-Spengler reaction has been demonstrated in its application to solid-phase combinatorial chemistry and in the total synthesis of complex natural products. wikipedia.orgnih.gov While traditionally requiring strong acids and heat, milder conditions have been developed, sometimes even without acid catalysis. wikipedia.org A notable variation is the N-acyliminium ion Pictet–Spengler reaction, where acylation of the intermediate imine creates a more powerful electrophile, allowing for cyclization with a broader range of aromatic systems under milder conditions. wikipedia.org The application of this reaction to halogenated phenethylamines could provide a viable pathway to brominated tetrahydroisoquinoline precursors.

The Pomeranz–Fritsch reaction, first reported in 1893, provides a direct route to the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.org The reaction proceeds via the acid-catalyzed cyclization of the initially formed benzalaminoacetal (a Schiff base). thermofisher.comwikipedia.org

The mechanism involves the formation of the benzalaminoacetal, followed by the elimination of two molecules of alcohol under strong acid catalysis to achieve cyclization and subsequent aromatization. wikipedia.org A significant limitation of the original procedure is that it is often limited to electron-rich aromatic systems.

Several modifications have improved the versatility of this synthesis.

The Schlittler-Muller modification uses a substituted benzylamine condensed with glyoxal hemiacetal to yield C1-substituted isoquinolines. thermofisher.com

The Bobbitt modification involves the hydrogenation of the intermediate benzalaminoacetal to the corresponding amine before the acid-catalyzed cyclization. This pathway leads to the formation of 1,2,3,4-tetrahydroisoquinolines and advantageously uses a lower acid concentration, which reduces the formation of side products. thermofisher.combeilstein-journals.org This combined approach is often referred to as the Pomeranz–Fritsch–Bobbitt (PFB) synthesis. nih.govbeilstein-journals.org

Notably, a modification of the Pomeranz-Fritsch synthesis has been successfully employed to produce 8-bromo-7-methoxyisoquinoline from 2-bromo-3-methoxybenzaldehyde, demonstrating its utility in preparing precursors with the required C-8 bromine substitution pattern for the target molecule. semanticscholar.org

Advanced Metal-Catalyzed Annulation and Cycloaddition Reactions

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions as powerful tools for constructing complex heterocyclic systems. researchgate.net These methods offer significant advantages over traditional approaches, including milder reaction conditions, greater functional group tolerance, and the ability to construct highly substituted isoquinoline rings in a regioselective manner. pnas.org

Palladium catalysis has been at the forefront of developing new routes to the isoquinoline nucleus. These methods often involve the coupling of readily available starting materials and can be used to create a wide diversity of substitution patterns.

One prominent strategy is the palladium-catalyzed α-arylation of enolates . This approach involves the coupling of an enolate with an ortho-functionalized aryl halide to form a protected 1,5-dicarbonyl intermediate. Subsequent cyclization with an ammonia source, such as ammonium (B1175870) chloride, leads to the formation of the isoquinoline ring. pnas.org This method is highly regioselective and tolerates a wide range of substituents, including those that are not suitable for traditional electrophilic aromatic substitution-based methods. pnas.org Furthermore, the α-arylation of nitrile and ester enolates provides access to 3-amino- and 3-hydroxyisoquinolines, respectively, which is directly relevant to the synthesis of the target compound. nrochemistry.com

Another powerful approach is the palladium-catalyzed iminoannulation , often associated with the Larock isoquinoline synthesis . This reaction involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with an alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline. organic-chemistry.org This method allows for the synthesis of 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net

Palladium-catalyzed C-H activation/annulation reactions have also emerged as a sustainable and efficient strategy. For instance, benzamides can react with alkynes in the presence of a palladium catalyst to form isoquinolones. nih.gov These reactions proceed via a metal-promoted activation of an "inert" C-H bond, followed by cycloaddition. nih.gov

Table 2: Examples of Palladium-Catalyzed Isoquinoline Syntheses

| Method | Key Precursors | Catalyst System (Example) | Product Type |

|---|---|---|---|

| α-Arylation of Enolates | Ketone/Nitrile/Ester, ortho-Functionalized Aryl Halide | Palladium Acetate, Ligands (e.g., phosphines) | Polysubstituted Isoquinolines (including 3-amino derivatives) |

| Larock Iminoannulation | o-Iodobenzaldehyde imine, Alkyne | Pd(OAc)₂, CuI | 3,4-Disubstituted Isoquinolines |

| C-H Activation/Annulation | Benzamide, Alkyne | Pd/C | Isoquinolones |

These advanced palladium-catalyzed methods provide a versatile toolkit for constructing the isoquinoline core with specific substitution patterns necessary for the synthesis of complex molecules like 1,8-Dibromoisoquinolin-3-amine.

Copper-Catalyzed Cyclization and Cascade Reactions

Copper catalysis has emerged as a versatile and cost-effective strategy for the synthesis of the isoquinoline nucleus. These methods often involve the cyclization of readily available starting materials, such as ortho-alkynyl aromatic aldehydes or ketones, with a nitrogen source.

One notable example is the copper-catalyzed cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea (B33335). This approach provides a direct route to isoquinoline derivatives. The reaction proceeds in the presence of a copper salt, which facilitates the formation of the heterocyclic ring system. While this method offers a straightforward entry to the isoquinoline core, the synthesis of precursors for this compound would require starting materials bearing the appropriate substitution pattern on the aromatic ring.

Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of more complex isoquinoline-containing structures. For instance, a copper(I)-catalyzed radical carboamination of 8-aminoquinoline-oriented buteneamides with chloroform has been reported to produce β-lactams. While not a direct synthesis of the isoquinoline ring itself, this methodology highlights the utility of copper catalysis in C-N bond formation involving quinoline derivatives, a principle that could be adapted for the amination of a pre-brominated isoquinoline scaffold.

A summary of representative copper-catalyzed reactions for isoquinoline synthesis is presented in the table below.

| Starting Materials | Catalyst/Reagents | Product Type | Ref. |

| ortho-Alkynyl aromatic aldehydes/ketones, Urea | Copper salts | Substituted isoquinolines | |

| 8-Aminoquinoline-oriented buteneamides, Chloroform | Cu(CH₃CN)₄PF₆, DTBP | β-lactams fused to quinoline | |

| Benzylic hydrocarbons/alkanes, Primary aromatic amines | Cu/DTBP | Aromatic secondary amines |

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has become a powerful tool for the efficient and atom-economical construction of isoquinoline and isoquinolone scaffolds. rsc.orgrsc.orgacs.orgorganic-chemistry.orgmdpi.com These reactions typically involve the coupling of a substituted benzene derivative, containing a directing group, with an alkyne or other coupling partner.

A prominent strategy involves the Rh(III)-catalyzed annulation of benzamides or similar precursors with alkynes. The directing group, often an amide or a related functionality, positions the rhodium catalyst for ortho-C-H activation, initiating the cyclization cascade. This methodology allows for the synthesis of a wide array of substituted isoquinolones. To generate precursors for this compound, one would need to employ a starting benzamide with the appropriate bromo-substituents.

Furthermore, rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of isoquinolines using hydrazones as a new type of oxidizing directing group. acs.org This method allows for the reaction of aryl ketones with alkynes to afford highly substituted isoquinolines. The versatility of this approach suggests that with appropriately substituted starting materials, it could be a viable route towards precursors of the target compound.

The following table summarizes key features of rhodium-catalyzed isoquinoline synthesis.

| Substrates | Catalyst System | Product Type | Ref. |

| Benzoylhydrazines, Alkynes | Rh(III) | Isoquinolones | rsc.org |

| Benzimidates, Allyl carbonates | Rh(III) | Isoquinoline derivatives | rsc.org |

| Aryl ketones (via hydrazones), Alkynes | Rh(III) | Highly substituted isoquinolines | acs.org |

| Benzamides, Ethylene/Propyne | Rh(III) | Dihydroisoquinolones/Isoquinolones | organic-chemistry.org |

Visible Light Mediated Syntheses

In recent years, visible-light photoredox catalysis has gained significant traction as a green and sustainable method for organic synthesis. This approach has also been successfully applied to the construction of isoquinoline and quinoline frameworks. rsc.org These reactions often proceed under mild conditions, avoiding the need for high temperatures and harsh reagents.

Visible-light-mediated methods can be employed for the synthesis of quinolines, and by extension, could be adapted for isoquinolines. These reactions often involve radical-mediated pathways, enabling novel bond formations. For instance, the synthesis of quinazolines via a visible light-induced one-pot three-component reaction has been reported, showcasing the potential of this strategy for building complex heterocyclic systems from simple precursors. researchgate.net

While direct synthesis of this compound using this method has not been explicitly detailed, the principles of photoredox catalysis could be applied to either the formation of the isoquinoline core with the necessary substituents or the functionalization of a pre-existing isoquinoline ring. For example, a visible-light-mediated Minisci-type reaction has been developed for the trifluoroalkylation of isoquinolines, demonstrating the feasibility of radical additions to the isoquinoline system under photochemical conditions. nih.gov

| Reaction Type | Key Features | Product Type | Ref. |

| Synthesis of Quinolines | Greener, eco-friendly, mild conditions | Quinolines | rsc.org |

| One-pot three-component synthesis of Quinazolines | Catalyst-free, efficient | Quinazolines | researchgate.net |

| Minisci-type trifluoroalkylation of Isoquinolines | Sustainable, polarity reversal strategy | Trifluoroalkylated isoquinolines | nih.gov |

Bromination Strategies for Isoquinoline Frameworks

The introduction of bromine atoms at specific positions of the isoquinoline ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the reaction conditions and the existing substituents on the isoquinoline core.

Direct Halogenation Approaches

Direct electrophilic bromination of the isoquinoline ring can be challenging due to the deactivating effect of the nitrogen atom, which makes the pyridine (B92270) ring less susceptible to electrophilic attack than the benzene ring. However, under strongly acidic conditions, the nitrogen atom is protonated, which further deactivates the pyridine ring and directs electrophilic substitution to the benzene ring.

It has been demonstrated that the bromination of isoquinoline in concentrated sulfuric acid can regioselectively yield 5-bromoisoquinoline. researchgate.net Further bromination can lead to the formation of 5,8-dibromoisoquinoline. researchgate.netorgsyn.org The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide), acid, temperature, and concentration, are crucial for controlling the regioselectivity. researchgate.net Gaseous phase bromination of isoquinoline at high temperatures (450 °C) has been shown to produce 1-bromoisoquinoline, albeit in low yield. researchgate.net

The presence of an amino group at the 3-position would significantly influence the regioselectivity of direct bromination. The amino group is a strong activating group and would likely direct bromination to the ortho and para positions. However, under strongly acidic conditions, the amino group would be protonated to an ammonium group, which is deactivating. The interplay of these electronic effects would determine the outcome of the bromination.

| Substrate | Reagents/Conditions | Major Product(s) | Ref. |

| Isoquinoline | NBS, concentrated H₂SO₄ | 5-Bromoisoquinoline | researchgate.net |

| Isoquinoline | Excess brominating agent, strong acid | 5,8-Dibromoisoquinoline | researchgate.netorgsyn.org |

| Isoquinoline | Br₂, gaseous phase, 450 °C | 1-Bromoisoquinoline | researchgate.net |

Diazotization-Mediated Bromination (Sandmeyer-type Reactions)

The Sandmeyer reaction is a classic and reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing aryl bromides with substitution patterns that are not easily accessible through direct bromination. organic-chemistry.org

In the context of isoquinoline synthesis, the Sandmeyer reaction is a key step in the preparation of 8-bromoisoquinoline. mdpi.comresearchgate.net The synthesis starts with the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position. The nitro group is then reduced to an amino group, which is subsequently converted to a bromo group via the Sandmeyer reaction. mdpi.com This multi-step sequence highlights the utility of the Sandmeyer reaction in achieving specific regiochemistry.

A similar strategy could be envisioned for the synthesis of this compound. For example, if a 1,3-diamino-8-bromoisoquinoline could be synthesized, a selective Sandmeyer reaction on the 1-amino group could potentially introduce the second bromine atom at the 1-position. The selectivity of such a reaction would depend on the differential reactivity of the two amino groups.

| Starting Material | Reagents | Product | Ref. |

| 8-Aminoisoquinoline | NaNO₂, HBr, CuBr | 8-Bromoisoquinoline | mdpi.com |

| Aromatic Amines | NaNO₂, HBr, Cu(I)/Cu(II)/phen (catalytic) | Aryl Bromides |

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of isoquinolines is paramount for the synthesis of specifically substituted derivatives. The inherent electronic properties of the isoquinoline nucleus, combined with the influence of existing substituents and reaction conditions, dictate the position of electrophilic attack.

As mentioned previously, bromination in strong acid favors substitution on the benzene ring, with the 5- and 8-positions being the most reactive. iust.ac.ir The formation of 5-bromoisoquinoline as the initial product is well-established. researchgate.net Careful control of reaction conditions can lead to the subsequent introduction of a second bromine atom at the 8-position to yield 5,8-dibromoisoquinoline. researchgate.netorgsyn.org

The directing effect of substituents plays a crucial role in regioselective bromination. For instance, the bromination of 8-substituted quinolines has been studied, and the nature of the substituent at the 8-position influences the position of further bromination. An amino group at the 3-position of the isoquinoline ring is expected to be a powerful ortho-, para-director. In the case of 3-aminoisoquinoline, the positions ortho (4-position) and para (a position in the benzene ring) to the amino group would be activated towards electrophilic substitution. However, the reactivity is complicated by the presence of the ring nitrogen and the possibility of protonation under acidic conditions.

Theoretical calculations and experimental verification have been used to predict and confirm the regioselectivity of electrophilic aromatic bromination on various substituted aromatic systems. mdpi.comresearchgate.net Such studies on 3-aminoisoquinoline would be invaluable for predicting the outcome of direct bromination and designing a regioselective synthesis of this compound.

| Substrate | Conditions | Outcome | Ref. |

| Isoquinoline | Strong Acid (e.g., H₂SO₄) | Preferential bromination at C5, then C8 | researchgate.netiust.ac.ir |

| Aniline (B41778) | n-BuLi, Me₃SnCl, then Br₂ | Regioselective para-bromination | nih.gov |

| Aromatic Systems | Various (e.g., NBS/silica gel, zeolites) | High para-selectivity in many cases | mdpi.comresearchgate.net |

Amine Group Introduction and Transformation in Isoquinoline Systems

The introduction of an amino group onto the isoquinoline scaffold is a critical transformation in the synthesis of numerous biologically active compounds. Methodologies for this purpose can be broadly categorized into the reduction of nitro precursors, direct amination of the heterocyclic ring, and routes involving cyanide-based intermediates.

Reduction of Nitro Precursors to Amino Groups

A common and reliable method for introducing an amino group is through the reduction of a corresponding nitro-substituted isoquinoline. The nitro group can be introduced onto the isoquinoline ring through electrophilic nitration. Subsequent reduction provides the amine without affecting the aromaticity of the heterocyclic system. mdpi.comresearchgate.net This two-step sequence is advantageous due to the accessibility of various nitrating agents and the efficiency of the reduction step.

A variety of reducing agents and conditions have been successfully employed for this transformation. Catalytic hydrogenation is frequently used, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. researchgate.net Chemical reducing agents are also effective. For instance, the reduction of 5-bromo-8-nitroisoquinoline to 8-amino-5-bromoisoquinoline is a key step in the synthesis of various substituted isoquinolines. researchgate.net Reagents like tin(II) chloride in hydrochloric acid or sodium hydrosulfite (Na₂S₂O₄) are also utilized for this purpose. The choice of reagent can be critical to avoid the reduction of other sensitive functional groups within the molecule.

| Reagent/Catalyst | Conditions | Substrate Example | Product Example |

| Catalytic Hydrogenation | |||

| Pd/C, H₂ | Ethanol, Room Temp. | 5-Nitroisoquinoline | Isoquinolin-5-amine |

| Raney Ni, H₂ | Methanol/DMF, H₂ atmosphere | Aromatic Nitroisoquinolines | Corresponding Aminoisoquinolines |

| Chemical Reduction | |||

| SnCl₂·2H₂O | Concentrated HCl, Heat | 5-Bromo-8-nitroisoquinoline | 5-Bromo-isoquinolin-8-amine |

| Fe, Acetic Acid | Ethanol/Water, Reflux | 8-Nitroisoquinoline | Isoquinolin-8-amine |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution, Heat | General Nitroaromatics | General Aromatic Amines |

This table presents a summary of common methodologies for the reduction of nitroisoquinolines to their corresponding amines, with illustrative examples.

Direct Amination Methodologies

Direct amination involves the introduction of an amino group onto the isoquinoline ring in a single step, without the pre-functionalization of a nitro group. The classical Chichibabin reaction is a prominent example of this approach. It involves the treatment of isoquinoline with sodium amide (NaNH₂) or potassium amide (KNH₂) in a solvent like liquid ammonia or hot toluene. This nucleophilic substitution reaction occurs preferentially at the electron-deficient C1 position, yielding isoquinolin-1-amine.

More recent methods have expanded the scope of direct amination. For instance, isoquinoline N-oxides can serve as precursors for amination. Activation of the N-oxide with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of an amine source allows for the regioselective introduction of an amino group at the C1 position. researchgate.net This method proceeds under mild conditions and tolerates a variety of amine nucleophiles. researchgate.net

Cyanide-Based Routes to Amines

Cyanide-based routes offer another strategic approach to the synthesis of aminoisoquinolines. These methods typically involve the introduction of a cyano (-CN) group onto the isoquinoline ring, which is then chemically transformed into an amino group.

One method to introduce a cyano group is via a Sandmeyer-like reaction on an existing aminoisoquinoline. Diazotization of the amine followed by treatment with a cyanide salt, such as copper(I) cyanide, can yield the corresponding cyanoisoquinoline. researchgate.net

Alternatively, Reissert compounds, formed by the reaction of isoquinoline with an acid chloride and a cyanide source (e.g., KCN), are versatile intermediates. thieme-connect.de These 1-cyano-1,2-dihydroisoquinoline derivatives can undergo various transformations. While primarily used to introduce alkyl or acyl groups at the C1 position, the manipulation of the cyano group in these or other contexts represents a potential, albeit challenging, route to an amine. The direct reduction of an aromatic nitrile to an aromatic primary amine is a difficult transformation. More commonly, it involves a multi-step sequence such as hydrolysis of the nitrile to an amide, followed by a Hofmann rearrangement.

Specific Synthetic Route to this compound

The synthesis of the specifically substituted this compound requires a strategy that can control the placement of three different substituents on the isoquinoline core. A plausible route involves the construction of the 3-aminoisoquinoline ring system from a dinitrile precursor, followed by subsequent functionalization.

Synthesis from 2-Bromo-6-(cyanomethyl)benzonitrile (B13911757)

A powerful method for the synthesis of 3-aminoisoquinolines is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile. wikipedia.orgchem-station.com In this context, a 2-(cyanomethyl)benzonitrile derivative serves as the ideal precursor. The reaction proceeds through the deprotonation of the benzylic carbon, followed by nucleophilic attack of the resulting carbanion onto the nitrile carbon of the adjacent cyano group. The resulting imine tautomerizes to the more stable enamine, yielding the 3-aminoisoquinoline skeleton. researchgate.net

Applying this logic to the target molecule, the starting material would be 2-Bromo-6-(cyanomethyl)benzonitrile .

Cyclization: Treatment of 2-Bromo-6-(cyanomethyl)benzonitrile with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would initiate the Thorpe-Ziegler cyclization. This is expected to form a 1-Bromoisoquinolin-3-amine intermediate. The bromine atom at the 2-position of the starting benzonitrile becomes the bromine at the 1-position of the isoquinoline product.

Bromination: The second bromine atom must be introduced at the C8 position. Direct bromination of the isoquinoline ring is known to be sensitive to reaction conditions. Electrophilic bromination of isoquinoline itself often yields 5-bromoisoquinoline. However, the formation of 5,8-dibromoisoquinoline has been reported when using excess N-bromosuccinimide (NBS) in sulfuric acid, indicating that the C8 position is also susceptible to bromination. orgsyn.org Therefore, subsequent bromination of the 1-Bromoisoquinolin-3-amine intermediate could potentially yield the desired this compound. The existing substituents (amino and bromo groups) would influence the regioselectivity of this second bromination step.

Precursor Design and Chemical Transformations

The success of this synthetic route hinges on the strategic design of the precursor and the precise execution of the chemical transformations.

Precursor Design: The key precursor, 2-Bromo-6-(cyanomethyl)benzonitrile, contains the necessary functionalities arranged for the intramolecular cyclization. The ortho-disposed nitrile and cyanomethyl groups are essential for the Thorpe-Ziegler reaction to form the six-membered pyridine ring of the isoquinoline system. The bromine atom at the 2-position is carried through the cyclization to become the C1-substituent in the product.

Chemical Transformations:

| Step | Transformation | Reagents & Conditions | Intermediate/Product |

| 1 | Thorpe-Ziegler Cyclization | Strong base (e.g., NaH, t-BuOK) in an aprotic solvent (e.g., DMF, THF). | 1-Bromoisoquinolin-3-amine |

| 2 | Electrophilic Bromination | Brominating agent (e.g., NBS, Br₂) with an acid catalyst (e.g., H₂SO₄). | This compound |

This table outlines the proposed two-step synthesis of this compound from its dinitrile precursor.

This route provides a logical and feasible pathway to this compound, leveraging established and powerful reactions in heterocyclic chemistry.

Optimization of Reaction Conditions and Yield

Bromination:

The introduction of two bromine atoms at the C1 and C8 positions of the isoquinoline nucleus is a challenging step due to the directing effects of the heterocyclic nitrogen. The bromination of isoquinoline and its derivatives is sensitive to the choice of brominating agent, acid, temperature, and concentration. researchgate.net For the synthesis of di- and tri-brominated isoquinolines, controlling the sequence of substitution is crucial. researchgate.net

One common approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent. The reaction conditions, such as solvent, temperature, and the presence of a radical initiator or acid catalyst, significantly influence the outcome. For benzylic and allylic brominations, radical conditions are typically employed, often using a radical initiator like azobisisobutyronitrile (AIBN) in a non-polar solvent such as carbon tetrachloride (CCl4) under reflux. missouri.educommonorganicchemistry.com For the bromination of electron-rich aromatic compounds, including heterocycles, milder conditions are often sufficient. missouri.edu The use of a strong acid can influence the regioselectivity of the bromination on the isoquinoline ring system. researchgate.net

Optimization of the bromination of an isoquinoline precursor to introduce bromine at the desired positions would involve screening various parameters. A design of experiments (DoE) approach can be systematically employed to explore the reaction space and identify the optimal conditions. bristol.ac.uk

Table 1: Illustrative Parameters for Optimization of Isoquinoline Bromination

| Parameter | Range/Options Explored | Potential Impact on Yield and Selectivity |

| Brominating Agent | NBS, Br2, N,N'-dibromoisocyanuric acid (DBI) | Affects reactivity and selectivity. |

| Solvent | CCl4, CH2Cl2, H2SO4, CF3SO3H | Influences solubility and reaction mechanism. |

| Temperature | 0 °C to reflux | Controls reaction rate and side product formation. |

| Catalyst/Initiator | AIBN, Benzoyl Peroxide, H2SO4 | Initiates radical pathways or promotes electrophilic substitution. |

| Reaction Time | 1 - 24 hours | Determines reaction completion and potential for over-bromination. |

Amination:

The introduction of the amine group at the C3 position of a dibrominated isoquinoline precursor is typically achieved through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a widely used method for forming carbon-nitrogen bonds. bristol.ac.ukwuxiapptec.com The optimization of this reaction is critical for achieving high yields, especially with challenging substrates like di-halogenated heterocycles.

Table 2: Illustrative Parameters for Optimization of Buchwald-Hartwig Amination of a Dibromo-isoquinoline

| Parameter | Range/Options Explored | Potential Impact on Yield |

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, RuPhos, Xantphos | Influences catalyst stability and activity. bristol.ac.ukwuxiapptec.com |

| Base | NaOtBu, K3PO4, Cs2CO3 | Affects the rate of reductive elimination and catalyst decomposition. wuxiapptec.com |

| Solvent | Toluene, Dioxane, DMF | Influences solubility and reaction temperature. |

| Temperature | 80 - 120 °C | Controls reaction rate. |

| Amine Source | NH3 (gas), Benzophenone imine, LiHMDS | Nature of the nitrogen nucleophile. |

Microwave-assisted synthesis has emerged as a valuable technique to accelerate reaction times and improve yields in the synthesis of substituted isoquinolines. organic-chemistry.org This technology can be particularly beneficial for both the bromination and amination steps, allowing for rapid screening of reaction conditions and optimization.

Scalability Considerations for Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Process Safety:

Reactions involving NBS and other brominating agents can be highly exothermic and require careful thermal management to prevent runaway reactions, especially on a large scale. researchgate.net The use of continuous-flow reactors can offer significant safety advantages by minimizing the reaction volume at any given time and providing superior heat and mass transfer compared to batch reactors. researchgate.net Similarly, the handling of potentially pyrophoric reagents like strong bases (e.g., NaOtBu) used in Buchwald-Hartwig amination requires robust engineering controls.

Efficiency and Cost-Effectiveness:

Table 3: Scalability Considerations for Key Synthetic Steps

| Synthetic Step | Key Challenge on Scale-up | Potential Mitigation Strategy |

| Bromination | Exothermicity, handling of corrosive reagents. | Use of flow chemistry for better thermal control, careful material selection for reactors. researchgate.net |

| Buchwald-Hartwig Amination | Cost of catalyst and ligands, removal of palladium residues from the final product. | Optimization to reduce catalyst loading, implementation of catalyst recovery protocols, use of scavenger resins for purification. |

| Purification | Efficient removal of impurities and byproducts. | Development of robust crystallization procedures to avoid chromatographic purification, which is less practical on a large scale. |

Continuous Manufacturing:

Chemical Reactivity and Derivatization of 1,8 Dibromoisoquinolin 3 Amine

Reactions of the Bromine Substituents

The bromine atoms at the C1 and C8 positions of 1,8-Dibromoisoquinolin-3-amine are amenable to substitution through various transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful toolkit for chemists to introduce new carbon-carbon bonds, thereby modifying the electronic and steric properties of the isoquinoline (B145761) system.

Carbon-Carbon Bond Forming Reactions

A range of palladium-catalyzed cross-coupling reactions have been explored to functionalize the dibrominated isoquinoline core. These methods are foundational for creating derivatives with tailored properties.

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general applicability of this reaction to bromo-substituted isoquinolines is well-established. For instance, the Suzuki-Miyaura coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with various pyrimidinyl boronic acids has been successfully demonstrated, yielding a series of 8-pyrimidinyl-substituted isoquinolinones in good yields. google.com This suggests that this compound would be a viable substrate for similar transformations.

A general representation of the Suzuki-Miyaura coupling reaction is shown below:

General Reaction Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | R-B(OR')2 | Pd Catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3, Cs2CO3) | Solvent (e.g., Toluene, Dioxane, DMF) | 1-R-8-bromoisoquinolin-3-amine or 1,8-di(R)isoquinolin-3-amine |

This table represents a generalized protocol for the Suzuki-Miyaura coupling of this compound. The specific conditions and outcomes would depend on the nature of the boronic acid or ester used and the desired degree of substitution.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of unsaturated halides with alkenes to form substituted alkenes. This reaction provides a direct method for the vinylation of aryl halides. The application of the Heck reaction to this compound would allow for the introduction of various alkenyl groups at the 1 and/or 8 positions, leading to the synthesis of novel conjugated systems. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in many natural products and functional materials. The Sonogashira coupling of this compound would enable the introduction of alkynyl moieties, providing access to a range of derivatives with potential applications in materials science and as intermediates for further synthetic transformations. The reaction is typically carried out under mild conditions, using a base such as an amine, which also often serves as the solvent.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds between a wide variety of sp, sp2, and sp3 hybridized carbon atoms. The use of Negishi coupling with this compound would allow for the introduction of a broad range of alkyl, aryl, and vinyl substituents. A general method for the aminoalkylation of arenes and heteroarenes has been developed using a Ni-catalyzed Negishi cross-coupling of aminoalkylzinc bromides with aryl and heteroaryl halides.

Grignard reagents, organomagnesium halides, are powerful nucleophiles used for the formation of carbon-carbon bonds with a wide array of electrophiles. While Grignard reagents can react with aryl halides, this typically requires a catalyst, such as nickel or palladium, in what is known as a Kumada coupling. It is generally expected that a Grignard reagent would not directly react with the C-Br bonds of this compound without a suitable catalyst. Furthermore, the presence of the acidic amine proton in this compound would lead to a competing acid-base reaction, where the Grignard reagent would act as a base and deprotonate the amine, consuming the reagent. Therefore, for a successful Grignard-type coupling, protection of the amino group would likely be necessary.

Nucleophilic Substitution Reactions

The bromine atoms attached to the isoquinoline ring are susceptible to nucleophilic substitution, a common reaction for halogenated aromatic compounds. youtube.com In these reactions, a nucleophile displaces the bromide ion, leading to the formation of a new bond at the carbon atom of the isoquinoline skeleton. The lone pair of electrons on the nitrogen atom of the amine group can act as a nucleophile, potentially leading to intermolecular or intramolecular reactions. youtube.comsavemyexams.com The specific conditions required for these substitutions, such as temperature, solvent, and the nature of the nucleophile, will influence the reaction's outcome and efficiency.

| Reactant | Nucleophile | Product | Reaction Conditions |

| This compound | Ammonia | 1-Bromo-8-(amino)isoquinolin-3-amine | High temperature, pressure, ethanolic solution chemguide.co.uk |

| This compound | Cyanide | 1-Bromo-8-cyanoisoquinolin-3-amine | Ethanolic potassium cyanide, reflux youtube.com |

| This compound | Hydroxide | 1-Bromo-8-hydroxyisoquinolin-3-amine | Aqueous sodium or potassium hydroxide, warming youtube.com |

Reductive Debromination and Hydrogenation

Reductive debromination offers a method for the selective or complete removal of the bromine atoms from the isoquinoline ring. This transformation is typically achieved using reducing agents and can be a valuable tool in organic synthesis. nih.gov Depending on the reaction conditions and the reducing agent employed, it may be possible to achieve selective monodebromination or complete removal of both bromine atoms. Hydrogenation, often catalyzed by transition metals, can also lead to the reduction of the heterocyclic ring system in addition to debromination. youtube.com

| Reactant | Reagent(s) | Product | Reaction Conditions |

| This compound | Anisidines | 1-Bromoisoquinolin-3-amine or Isoquinolin-3-amine | THF solvent nih.gov |

| This compound | Hydrogen gas, Nickel or Platinum catalyst | Isoquinolin-3-amine | High temperature and pressure youtube.com |

| This compound | Lithium aluminium hydride (LiAlH4) | Isoquinolin-3-amine | Dry ether solvent, followed by dilute acid youtube.com |

Regioselectivity in Bromine-Related Transformations

The two bromine atoms at positions 1 and 8 of the isoquinoline ring may exhibit different reactivities, leading to regioselectivity in their transformations. The electronic environment of each bromine atom, influenced by the nitrogen atom in the ring and the amine group, will dictate its susceptibility to substitution or removal. For instance, one position may be more sterically hindered or electronically deactivated compared to the other, allowing for selective reaction at a single site under carefully controlled conditions.

| Reactant | Reagent(s) | Major Product | Minor Product | Rationale for Regioselectivity |

| This compound | Limited Nucleophile | 1-Substituted-8-bromoisoquinolin-3-amine | 8-Substituted-1-bromoisoquinolin-3-amine | Differential electronic activation/deactivation of C1 and C8 positions. |

| This compound | Bulky Nucleophile | Reaction at the less sterically hindered bromine | Reaction at the more sterically hindered bromine | Steric hindrance around one of the bromine atoms. |

Reactions of the Amine Functional Group at Position 3

The primary amine group at the 3-position is a versatile functional handle for a variety of chemical modifications, including acylation, alkylation, and diazotization.

Acylation and Amidation Reactions

The amine group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing new functional groups into the molecule. The resulting amide can exhibit different chemical and physical properties compared to the parent amine.

| Reactant | Acylating Agent | Product | Reaction Conditions |

| This compound | Acetyl chloride | N-(1,8-Dibromoisoquinolin-3-yl)acetamide | Base (e.g., pyridine (B92270) or triethylamine) |

| This compound | Benzoyl chloride | N-(1,8-Dibromoisoquinolin-3-yl)benzamide | Schotten-Baumann conditions (e.g., NaOH/water) |

Alkylation Reactions (N-Alkylation)

N-alkylation of the primary amine at position 3 can be achieved by reacting this compound with alkyl halides. wikipedia.org This reaction introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary and potentially tertiary amines. The reaction can sometimes be challenging to control, as the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation. masterorganicchemistry.com Using a large excess of the amine or specific alkylating agents can help to favor mono-alkylation. wikipedia.org

| Reactant | Alkylating Agent | Product(s) | Reaction Conditions |

| This compound | Methyl iodide | N-Methyl-1,8-dibromoisoquinolin-3-amine | Base (e.g., K2CO3), solvent (e.g., DMF) |

| This compound | Benzyl bromide | N-Benzyl-1,8-dibromoisoquinolin-3-amine | Mild heating, polar aprotic solvent |

| This compound | Excess alkyl halide | Quaternary ammonium (B1175870) salt | Harsher conditions wikipedia.org |

Diazotization and Subsequent Transformations

The primary aromatic amine group at position 3 can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, allowing for the introduction of a wide range of functional groups in place of the original amine group. masterorganicchemistry.comlibretexts.org

| Reactant | Reagent(s) | Intermediate | Subsequent Reagent | Final Product |

| This compound | NaNO2, HCl (aq) | 1,8-Dibromoisoquinolin-3-diazonium chloride | CuCl | 3-Chloro-1,8-dibromoisoquinoline |

| This compound | NaNO2, H2SO4 (aq) | 1,8-Dibromoisoquinolin-3-diazonium sulfate | H2O, heat | 1,8-Dibromoisoquinolin-3-ol |

| This compound | NaNO2, HBF4 | 1,8-Dibromoisoquinolin-3-diazonium tetrafluoroborate | Heat | 3-Fluoro-1,8-dibromoisoquinoline |

| This compound | NaNO2, HCl (aq) | 1,8-Dibromoisoquinolin-3-diazonium chloride | H3PO2 | 1,8-Dibromoisoquinoline |

Formation of Schiff Bases and Imines

The primary amino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. organic-chemistry.orgyoutube.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. youtube.comnih.gov The formation of the C=N double bond is a reversible process. libretexts.orgnih.gov

The general reaction for the formation of a Schiff base from this compound is as follows:

This compound + R-CHO/R-CO-R' ⇌ Schiff Base + H₂O

The reaction conditions can be optimized by controlling the pH. A slightly acidic medium is often preferred to facilitate the dehydration step without excessive protonation of the amine reactant, which would render it non-nucleophilic. libretexts.org Various solvents can be employed, including ethanol, methanol, and even water under certain conditions. researchgate.netekb.eg

Table 1: Examples of Potential Schiff Base Derivatives of this compound

| Carbonyl Compound | Resulting Schiff Base Structure |

| Benzaldehyde | N-(1,8-dibromoisoquinolin-3-yl) -1-phenylmethanimine |

| Acetone | N-(1,8-dibromoisoquinolin-3-yl) propan-2-imine |

| 4-Methoxybenzaldehyde | N-(1,8-dibromoisoquinolin-3-yl) -1-(4-methoxyphenyl)methanimine |

Urea (B33335) and Thiourea (B124793) Derivatives Formation

The primary amine functionality of this compound can be derivatized to form urea and thiourea analogs. These reactions typically involve the treatment of the amine with isocyanates or isothiocyanates, respectively. mdpi.comnih.gov This is a versatile method for the synthesis of unsymmetrical ureas and thioureas. organic-chemistry.org

The general synthesis of urea and thiourea derivatives is depicted below:

This compound + R-N=C=O → N-(1,8-dibromoisoquinolin-3-yl)-N'-R-urea this compound + R-N=C=S → N-(1,8-dibromoisoquinolin-3-yl)-N'-R-thiourea

Alternative methods for urea synthesis include the reaction of the amine with phosgene (B1210022) or its substitutes, followed by reaction with another amine, or the use of carbamates as intermediates. google.com Thiourea derivatives can also be prepared through the condensation of the amine with carbon disulfide. nih.gov

Table 2: Potential Urea and Thiourea Derivatives of this compound

| Reagent | Derivative Class |

| Phenyl isocyanate | Urea |

| Methyl isothiocyanate | Thiourea |

| Ethyl isocyanate | Urea |

Reactions with Carbonyl Compounds

Beyond the formation of imines, the reactivity of this compound with carbonyl compounds can be extended to other transformations. The primary amino group can participate in reductive amination reactions, where the initially formed imine is reduced in situ to a secondary amine. nih.gov This provides a route to N-alkylated derivatives of the parent compound.

Furthermore, the amine can react with α-amino carbonyl compounds, which are important building blocks in the synthesis of various nitrogen-containing heterocycles. colab.ws The reaction of amines with α,β-unsaturated carbonyl compounds can lead to 1,4-addition products (β-amino compounds) or, under specific conditions, unconventional 1,3-addition products. ntu.edu.sg

Table 3: Overview of Reactions with Different Carbonyl Compounds

| Carbonyl Compound Type | Primary Product Type |

| Aldehydes/Ketones | Imines (Schiff Bases) libretexts.org |

| Aldehydes/Ketones with reducing agent | Secondary Amines nih.gov |

| α,β-Unsaturated Carbonyls | β-Amino Compounds ntu.edu.sg |

C-H Functionalization of the Isoquinoline Core Directed by Substituents

The presence of the amino group and bromine atoms on the isoquinoline scaffold of this compound opens up possibilities for regioselective C-H functionalization reactions. The amino group, particularly after conversion to an amide or another suitable directing group, can direct metal catalysts to specific C-H bonds.

Metal-Catalyzed C-H Functionalization

Transition metal catalysis is a powerful tool for the functionalization of C-H bonds in heterocyclic systems like quinolines and isoquinolines. mdpi.comnih.govmdpi.com Palladium, rhodium, and copper are commonly used metals for these transformations. mdpi.com The 8-aminoquinoline (B160924) moiety itself is a well-established directing group in C-H activation chemistry. nih.govresearchgate.net In the case of this compound, the existing amino group can be utilized to direct functionalization at specific positions of the isoquinoline core.

Amine-Directed C-H Activation

The amino group at the 3-position can act as a directing group for C-H activation, although it is often converted to a more robust directing group like an amide or a picolinamide (B142947) to achieve higher efficiency and selectivity. dntb.gov.ua The 8-aminoquinoline scaffold is particularly effective in directing palladium-catalyzed C-H functionalization reactions. nih.gov The nitrogen of the amino group and the nitrogen of the isoquinoline ring can chelate to the metal center, facilitating the activation of a nearby C-H bond. For this compound, the amine at the C3 position could potentially direct functionalization at the C4 position.

Enantioselective C-H functionalization of amines has also been achieved using palladium catalysis in conjunction with chiral ligands. nih.gov

Regioselective C-H Functionalization Strategies

Achieving regioselectivity in the C-H functionalization of substituted isoquinolines is a key challenge. nih.govmdpi.com The inherent electronic properties of the ring and the directing effect of substituents compete to determine the site of reaction. For this compound, the bromine atoms at C1 and C8 will influence the electronic distribution and steric accessibility of the C-H bonds.

Strategies to control regioselectivity often involve the choice of the metal catalyst, ligands, and the specific directing group employed. nih.gov For instance, the use of different directing groups can steer the functionalization to either ortho, meta, or para positions relative to the directing group. nih.gov In the context of the isoquinoline core, this translates to selective functionalization at different positions of the benzo or pyridino rings.

Table 4: Potential C-H Functionalization Reactions of the Isoquinoline Core

| Reaction Type | Potential Position of Functionalization | Catalyst System |

| Arylation | C4 | Palladium(II) acetate |

| Alkenylation | C4 | Rhodium(III) complexes |

| Amination | C4 | Copper(I) iodide |

Strategic Derivatization for Structural Diversification

The presence of three distinct reactive sites—two bromine atoms at positions 1 and 8, and an amine group at position 3—on the isoquinoline scaffold of this compound offers a platform for a multitude of chemical transformations. The differing electronic environments of these positions can be exploited to achieve selective functionalization, leading to a wide array of novel derivatives.

Selective Functionalization at Bromine Positions

The bromine atoms at the C1 and C8 positions of the isoquinoline ring are amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most common transformations for aryl bromides is the Suzuki-Miyaura coupling reaction . This reaction would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions. The selectivity of the reaction, favoring one bromine atom over the other, would likely be influenced by steric hindrance and the electronic nature of the coupling partners and the palladium catalyst used. For instance, the C1 position might be more sterically hindered than the C8 position, potentially allowing for selective coupling at C8 under carefully controlled conditions.

Another key reaction is the Buchwald-Hartwig amination , which would enable the formation of new carbon-nitrogen bonds. This could be used to introduce a variety of primary or secondary amines at the C1 and/or C8 positions, leading to the synthesis of novel amino-substituted isoquinolines.

The following table illustrates potential Suzuki-Miyaura cross-coupling reactions at the bromine positions:

| Reactant | Coupling Partner | Catalyst System (Example) | Potential Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Bromo-8-phenylisoquinolin-3-amine or 1,8-Diphenylisoquinolin-3-amine |

| This compound | 2-Thienylboronic acid | PdCl₂(dppf), K₂CO₃ | 1-Bromo-8-(thiophen-2-yl)isoquinolin-3-amine or 1,8-Di(thiophen-2-yl)isoquinolin-3-amine |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Bromo-8-vinylisoquinolin-3-amine or 1,8-Divinylisoquinolin-3-amine |

Selective Functionalization at the Amine Position

The primary amine group at the C3 position is a versatile functional handle that can undergo a variety of transformations, including acylation, alkylation, and sulfonylation.

Acylation of the amine with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. This reaction is typically straightforward and can be used to introduce a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation of the amine, for instance, through reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, would yield secondary or tertiary amines. Care would need to be taken to control the degree of alkylation, as over-alkylation to form a quaternary ammonium salt is a possibility.

The following table provides examples of potential reactions at the amine position:

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(1,8-Dibromoisoquinolin-3-yl)acetamide |

| Alkylation | Benzaldehyde, NaBH(OAc)₃ | N-Benzyl-1,8-dibromoisoquinolin-3-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1,8-Dibromoisoquinolin-3-yl)-4-methylbenzenesulfonamide |

Multi-site Derivatization Strategies

The true synthetic potential of this compound lies in the ability to perform sequential or orthogonal reactions at its multiple reactive sites. By carefully choosing reaction conditions and protecting groups, it should be possible to selectively modify each position independently.

For example, one could first protect the amine group, then perform a selective Suzuki coupling at the C8 position, followed by a different cross-coupling reaction at the C1 position, and finally deprotect and functionalize the amine. This would allow for the synthesis of highly complex and diverse molecular structures. The differential reactivity of the C1 and C8 bromine atoms could also be exploited for sequential functionalization without the need for protecting groups.

A hypothetical multi-step derivatization is outlined below:

Amine Protection: Reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the Boc-protected amine.

Selective C8 Functionalization: Suzuki coupling of the Boc-protected intermediate with an arylboronic acid under conditions favoring reaction at the less sterically hindered C8 position.

C1 Functionalization: A subsequent cross-coupling reaction, for example, a Sonogashira coupling with a terminal alkyne, at the C1 position.

Deprotection and Amine Functionalization: Removal of the Boc protecting group and subsequent acylation or alkylation of the free amine.

Such multi-site derivatization strategies would open the door to a vast chemical space of novel isoquinoline derivatives with tailored properties.

Computational and Theoretical Investigations of 1,8 Dibromoisoquinolin 3 Amine

Electronic Structure Analysis and Molecular Geometry

To understand the intrinsic properties of 1,8-Dibromoisoquinolin-3-amine, a detailed analysis of its electronic structure and molecular geometry would be the first step in a computational investigation.

DFT calculations would be performed to determine the optimized ground-state geometry of the molecule. This would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. The output of these calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

Hypothetical Data Table: Optimized Geometric Parameters (DFT)

| Parameter | Value |

|---|---|

| C-C bond lengths (Å) | Data not available |

| C-N bond lengths (Å) | Data not available |

| C-Br bond lengths (Å) | Data not available |

| C-N-H bond angles (°) | Data not available |

The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. FMO analysis would reveal the distribution of these orbitals across the this compound structure, indicating the likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table: FMO Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling would be essential to explore the potential synthetic transformations involving this compound.

For any proposed reaction, locating the transition state structure is crucial for understanding the reaction mechanism. Computational methods can be used to identify these high-energy intermediates and calculate their geometries and vibrational frequencies. This information would be vital for confirming the nature of the transition state and understanding the key steps in the reaction.

Prediction of Reaction Selectivity and Regioselectivity

The presence of multiple reactive sites on the this compound molecule (the amino group and the two bromine atoms) suggests that reactions could lead to different products. Computational chemistry can be a powerful tool to predict the selectivity of such reactions. By comparing the activation energies of competing reaction pathways, researchers could predict the major and minor products, thus guiding synthetic efforts. For instance, calculations could determine whether a nucleophilic substitution is more likely to occur at the C1 or C8 position.

Halogen Atom Reactivity Predictions

The presence of two bromine atoms on the isoquinoline (B145761) core at positions 1 and 8 presents interesting questions of regioselectivity in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Computational models can predict the relative likelihood of reaction at each of these positions by calculating parameters such as C-Br bond dissociation energies, activation energies for key reaction steps, and partial atomic charges on the carbon atoms attached to the bromines.

Theoretical studies on similar dihalogenated N-heteroarenes suggest that the reactivity of the C-Br bonds is influenced by a combination of electronic and steric factors. The nitrogen atom in the isoquinoline ring is electron-withdrawing, which generally activates the ring towards nucleophilic attack. Computational analyses, often involving the calculation of energies of reaction intermediates like Meisenheimer complexes, can help in predicting the regioselectivity of such reactions.

For this compound, the bromine at the C1 position is alpha to the ring nitrogen, which is expected to significantly influence its reactivity. In contrast, the bromine at C8 is on the carbocyclic ring. DFT calculations would likely predict a lower activation energy for nucleophilic substitution at the C1 position compared to the C8 position due to the electronic influence of the adjacent nitrogen atom, which can stabilize the transition state and any anionic intermediates formed during the reaction.

Table 1: Predicted Relative Reactivity of Halogen Atoms in this compound (Note: The following data is illustrative and based on general principles of reactivity for analogous compounds, as direct computational studies on this compound are not publicly available.)

| Reactive Site | Predicted Parameter | Relative Value | Rationale |

| C1-Br | Activation Energy (SNAr) | Lower | Proximity to the electron-withdrawing ring nitrogen stabilizes the transition state. |

| C8-Br | Activation Energy (SNAr) | Higher | Less electronic activation compared to the C1 position. |

| C1-Br | C-Br Bond Dissociation Energy | Higher | The C-Br bond may be strengthened by resonance effects involving the nitrogen atom. |

| C8-Br | C-Br Bond Dissociation Energy | Lower | More typical aromatic C-Br bond character. |

Amine Group Reactivity Predictions

The amine group at the C3 position is a key functional group that can act as a nucleophile or a base, and its reactivity can be modulated by the electronic environment of the isoquinoline ring. Computational methods can be employed to predict the proton affinity and pKa of the amine group, providing a quantitative measure of its basicity. Furthermore, the nucleophilicity of the amine can be assessed by calculating its frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO).

The electron-withdrawing nature of the dibrominated isoquinoline ring system is expected to decrease the basicity and nucleophilicity of the 3-amino group compared to simpler anilines. The bromine atoms, through their inductive electron-withdrawing effects, would further reduce the electron density on the amine nitrogen. Theoretical calculations can quantify the extent of this deactivation.

Table 2: Predicted Reactivity Parameters for the Amine Group of this compound (Note: The following data is illustrative and based on theoretical expectations for similar aromatic amines.)

| Parameter | Predicted Value | Comparison | Rationale |

| Calculated pKa (Conjugate Acid) | ~ 2-3 | Lower than aniline (B41778) (~4.6) | The electron-withdrawing isoquinoline ring and bromine atoms decrease the basicity of the amine group. |

| HOMO Energy | Lower than aniline | Lower | Indicates reduced nucleophilicity due to the electron-withdrawing effects of the heterocyclic ring and halogens. |

| N-H Bond Dissociation Energy | Higher than aniline | Higher | The resulting radical would be destabilized by the electron-withdrawing ring. |

Site-Selective Coupling Predictions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In a molecule like this compound, the presence of two C-Br bonds offers the potential for selective mono- or di-functionalization. Computational studies are instrumental in predicting the site-selectivity of these reactions. nih.govresearchgate.net

The mechanism of palladium-catalyzed cross-coupling typically involves an oxidative addition step where the C-Br bond is broken and a new palladium-carbon bond is formed. The rate and selectivity of this step are highly dependent on the electronic and steric environment of the C-Br bond, as well as the nature of the palladium catalyst and its ligands. rsc.org DFT calculations can model the transition states for oxidative addition at both the C1 and C8 positions, and the calculated energy barriers can be used to predict which site will react preferentially.

For this compound, it is generally expected that the C1-Br bond would be more reactive towards oxidative addition in palladium-catalyzed couplings due to its position alpha to the ring nitrogen. However, the choice of ligand on the palladium catalyst can sometimes reverse this selectivity. nih.gov Sterically bulky ligands may favor reaction at the less hindered C8 position. Theoretical models can explore the effect of different ligands on the activation energies for oxidative addition at each site, providing a rational basis for catalyst selection to achieve the desired site-selectivity.

Table 3: Predicted Site-Selectivity in Palladium-Catalyzed Cross-Coupling of this compound (Note: The following data is illustrative and based on theoretical predictions for analogous dihalogenated N-heteroarenes.)

| Coupling Partner | Catalyst System | Predicted Major Product | Predicted Rationale |

| Phenylboronic acid (Suzuki Coupling) | Pd(PPh3)4 | 1-Phenyl-8-bromoisoquinolin-3-amine | Electronic preference for oxidative addition at the C1 position. |

| Phenylboronic acid (Suzuki Coupling) | Pd2(dba)3 with a bulky phosphine (B1218219) ligand (e.g., XPhos) | 8-Phenyl-1-bromoisoquinolin-3-amine | Steric hindrance from a bulky ligand may favor reaction at the less congested C8 position. |

| Terminal alkyne (Sonogashira Coupling) | PdCl2(PPh3)2/CuI | 1-(Alkynyl)-8-bromoisoquinolin-3-amine | The C1 position is generally more activated towards oxidative addition. |

Applications in Organic Synthesis As a Chemical Building Block

Precursor for Diversified Isoquinoline-Based Scaffolds

The presence of two bromine atoms at the C1 and C8 positions, along with an amino group at the C3 position, makes 1,8-Dibromoisoquinolin-3-amine an ideal precursor for generating a wide array of substituted isoquinoline (B145761) derivatives. The differential reactivity of the bromine atoms can be exploited to achieve selective functionalization through various palladium-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups at the C1 and C8 positions. By carefully controlling the reaction conditions and the stoichiometry of the boronic acid or ester, it is possible to achieve mono- or di-arylation, leading to a diverse library of novel isoquinoline scaffolds. Similarly, Buchwald-Hartwig amination allows for the introduction of various amine functionalities at the brominated positions, further expanding the accessible chemical space. The amino group at the C3 position can also be readily modified through acylation, alkylation, or diazotization reactions, providing another handle for structural diversification.

These synthetic strategies enable the creation of isoquinoline derivatives with tailored electronic and steric properties, which is crucial for applications in drug discovery and materials science. The ability to systematically modify the isoquinoline core at three distinct positions highlights the importance of this compound as a foundational molecule for combinatorial chemistry and the development of new chemical entities.

Role in the Construction of Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound facilitates its use in the synthesis of complex fused heterocyclic systems. Through intramolecular cyclization reactions, the bromine and amine functionalities can be utilized to construct additional rings onto the isoquinoline framework.

For example, a palladium-catalyzed intramolecular Buchwald-Hartwig amination reaction could be envisioned between the C8-bromo substituent and a suitably N-functionalized derivative of the C3-amino group. This would lead to the formation of a novel nitrogen-containing five or six-membered ring fused to the isoquinoline core. Furthermore, the C1-bromo and C3-amino groups can participate in cyclization reactions with appropriate bifunctional reagents to construct fused pyrimidine, imidazole, or other heterocyclic rings.

The construction of such fused systems is of great interest as it often leads to molecules with unique photophysical properties and biological activities. The rigid and planar nature of these extended aromatic systems makes them attractive candidates for applications in organic electronics and as pharmacological agents.

Intermediate in the Synthesis of Complex Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are an important class of compounds with applications ranging from organic light-emitting diodes (OLEDs) to medicinal chemistry. This compound serves as a key intermediate in the synthesis of complex PANHs through sequential cross-coupling and cyclization strategies.

Starting from this dibromo-aminoisoquinoline, iterative Suzuki-Miyaura or other cross-coupling reactions can be employed to build up larger aromatic systems. For instance, reaction with an ortho-formylphenylboronic acid at one of the bromine positions, followed by condensation with the C3-amino group, would lead to the formation of a fused quinazoline (B50416) ring. Subsequent functionalization of the remaining bromine atom and further cyclization reactions can generate even more complex and extended polycyclic systems.

This step-wise approach allows for precise control over the final structure of the PANH, enabling the synthesis of compounds with tailored electronic and photophysical properties. The ability to construct such intricate molecular architectures from a relatively simple starting material underscores the synthetic utility of this compound.

Contribution to Ligand Design and Coordination Chemistry Research

The presence of both a chelating amino-isoquinoline motif and reactive bromine atoms makes this compound a valuable platform for the design of novel ligands for coordination chemistry. The nitrogen atom of the isoquinoline ring and the exocyclic amino group can act as a bidentate chelate, capable of binding to a variety of metal ions.

The bromine atoms provide synthetic handles to introduce additional donor atoms or to attach the ligand to a solid support. For example, palladium-catalyzed phosphination reactions can be used to install phosphine (B1218219) groups at the C1 and C8 positions, creating a pincer-type ligand with a N,P,P donor set. Such ligands are of interest for their ability to stabilize reactive metal centers and to catalyze a variety of organic transformations.

Furthermore, the isoquinoline backbone can be modified to tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes. The versatility of this compound as a ligand precursor opens up new avenues for the development of novel catalysts and functional coordination compounds.

Exploration in Material Science Precursors, e.g., Framework Components

The rigid and planar structure of the isoquinoline core, combined with the potential for extensive functionalization, makes this compound an attractive building block for the synthesis of advanced materials. In particular, it can serve as a precursor for the construction of porous organic frameworks (POFs) and other functional materials.